molecular formula C19H20ClNO B1613778 2-Chloro-4'-piperidinomethyl benzophenone CAS No. 898775-26-3

2-Chloro-4'-piperidinomethyl benzophenone

Cat. No. B1613778
CAS RN: 898775-26-3
M. Wt: 313.8 g/mol
InChI Key: HHWNXGOEMLHMNO-UHFFFAOYSA-N
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Description

“2-Chloro-4’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H20ClNO . It has a molecular weight of 313.82 g/mol . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Thermal and Structural Studies

One application involves the synthesis and structural characterization of compounds related to 2-Chloro-4'-piperidinomethyl benzophenone. For example, thermal, optical, etching, and structural studies along with theoretical calculations were conducted on compounds synthesized through substitution reactions involving related chemical structures. These studies offer insights into the molecular geometry, inter and intramolecular hydrogen bonds, and thermal stability of such compounds, highlighting their potential in materials science and pharmaceuticals (Karthik et al., 2021).

Environmental Chemistry and Wastewater Treatment

Research on benzophenone-type compounds, including structures related to 2-Chloro-4'-piperidinomethyl benzophenone, has explored their transformation during environmental processes and wastewater treatment. Studies have identified the transformation products and mechanisms of related compounds during chlorination disinfection, providing insights into environmental behavior and potential risks associated with these chemicals (Yang et al., 2017). Another study investigated the electrochemical behavior of synthetic boron-doped diamond electrodes in degrading chlorophenols, demonstrating the potential of electrochemical methods for removing pollutants related to benzophenone derivatives from water (Rodrigo et al., 2001).

Polymer Science and Materials Engineering

In polymer science, the synthesis and properties of new sulfonated poly(p-phenylene) derivatives, including those derived from benzophenone-related monomers, were explored for applications as proton exchange membranes. This research highlights the role of benzophenone derivatives in developing materials with high thermal stability and specific functionalities, suitable for fuel cell applications (Ghassemi & McGrath, 2004).

properties

IUPAC Name

(2-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNXGOEMLHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642701
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-piperidinomethyl benzophenone

CAS RN

898775-26-3
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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